molecular formula C21H28N2O2 B11227937 4-(1,4'-bipiperidin-1'-ylmethyl)-7-methyl-2H-chromen-2-one

4-(1,4'-bipiperidin-1'-ylmethyl)-7-methyl-2H-chromen-2-one

Cat. No.: B11227937
M. Wt: 340.5 g/mol
InChI Key: RAAPVUXKSNRYLQ-UHFFFAOYSA-N
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Description

4-(1,4’-bipiperidin-1’-ylmethyl)-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bipiperidinylmethyl group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4’-bipiperidin-1’-ylmethyl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride under acidic conditions.

    Introduction of the Bipiperidinylmethyl Group: The bipiperidinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one core with a bipiperidinylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,4’-bipiperidin-1’-ylmethyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bipiperidinylmethyl halide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the bipiperidinylmethyl moiety.

Scientific Research Applications

4-(1,4’-bipiperidin-1’-ylmethyl)-7-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,4’-bipiperidin-1’-ylmethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,4’-bipiperidin-1’-ylmethyl)phenol
  • 4-(1,4’-bipiperidin-1’-ylmethyl)-N,N-dimethylaniline
  • 4-(1,4’-bipiperidin-1’-ylmethyl)-6-ethyl-2H-chromen-2-one

Uniqueness

4-(1,4’-bipiperidin-1’-ylmethyl)-7-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the presence of both the bipiperidinylmethyl group and the chromen-2-one core. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

7-methyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C21H28N2O2/c1-16-5-6-19-17(14-21(24)25-20(19)13-16)15-22-11-7-18(8-12-22)23-9-3-2-4-10-23/h5-6,13-14,18H,2-4,7-12,15H2,1H3

InChI Key

RAAPVUXKSNRYLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)N4CCCCC4

Origin of Product

United States

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